4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine
Brand Name: Vulcanchem
CAS No.: 150728-13-5
VCID: VC21344064
InChI: InChI=1S/C15H10Cl2N4O2/c1-22-9-5-2-3-6-10(9)23-11-12(16)20-15(21-13(11)17)14-18-7-4-8-19-14/h2-8H,1H3
SMILES: COC1=CC=CC=C1OC2=C(N=C(N=C2Cl)C3=NC=CC=N3)Cl
Molecular Formula: C15H10Cl2N4O2
Molecular Weight: 349.2 g/mol

4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine

CAS No.: 150728-13-5

Cat. No.: VC21344064

Molecular Formula: C15H10Cl2N4O2

Molecular Weight: 349.2 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine - 150728-13-5

CAS No. 150728-13-5
Molecular Formula C15H10Cl2N4O2
Molecular Weight 349.2 g/mol
IUPAC Name 4,6-dichloro-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidine
Standard InChI InChI=1S/C15H10Cl2N4O2/c1-22-9-5-2-3-6-10(9)23-11-12(16)20-15(21-13(11)17)14-18-7-4-8-19-14/h2-8H,1H3
Standard InChI Key IZGOBGVYADHVKH-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1OC2=C(N=C(N=C2Cl)C3=NC=CC=N3)Cl
Canonical SMILES COC1=CC=CC=C1OC2=C(N=C(N=C2Cl)C3=NC=CC=N3)Cl
Appearance White to Light Brown Solid
Melting Point 157-160°C

Chemical Identity and Structure

Chemical Identifiers

4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine is uniquely identified through various chemical classification systems. The compound is registered with the Chemical Abstracts Service (CAS) under the number 150728-13-5 . Its molecular structure consists of a bipyrimidine core with chlorine atoms at the 4 and 6 positions, and a 2-methoxyphenoxy group at position 5.

The following table presents the primary chemical identifiers for this compound:

IdentifierValue
CAS Number150728-13-5
Molecular FormulaC15H10Cl2N4O2
Molecular Weight349.17 g/mol
InChI KeyIZGOBGVYADHVKH-UHFFFAOYSA-N
IUPAC Name4,6-dichloro-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidine
SMILES NotationCOC1=CC=CC=C1OC2=C(N=C(N=C2Cl)C3=NC=CC=N3)Cl

Synonyms and Alternative Names

The compound is known by several names in scientific literature and commercial contexts, reflecting its structure and applications. These synonyms often highlight its role as an intermediate in pharmaceutical synthesis, particularly for the drug Bosentan .

Common alternative names include:

  • 2,2'-Bipyrimidine, 4,6-dichloro-5-(2-methoxyphenoxy)-

  • 4,6-Dichloro-5-(o-methoxyphenoxy)-2-(2-pyrimidinyl)pyrimidine

  • Bosentan Related Compound D

  • Bosentan Intermediate (I)

  • 2-(4,6-dichloro-5-(2-methoxyphenoxy)pyrimidin-2-yl)pyrimidine

Physical and Chemical Properties

General Physical Properties

4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine appears as a crystalline powder with a yellow to light brown coloration . Its physical properties are crucial for its identification, handling, and applications in synthetic processes.

The following table summarizes the key physical properties of this compound:

PropertyValueSource
Physical StateCrystalline Powder
ColorYellow to Light Brown
Melting Point157.0 to 161.0°C (typically 159°C)
Boiling Point520.7±60.0°C (Predicted)
Density1.418±0.06 g/cm³ (Predicted)
Purity (Commercial)≥98.0% (GC,N)

Solubility and Chemical Behavior

The compound demonstrates limited solubility in common organic solvents. According to available data, it is slightly soluble in dimethyl sulfoxide (DMSO) and methanol . This limited solubility profile can impact its handling in laboratory settings and its applications in synthetic pathways.

The compound's predicted pKa value of -3.58±0.33 suggests it is a relatively weak acid . This property may influence its reactivity and behavior in chemical reactions, particularly in processes where acid-base interactions are relevant.

Crystal Structure and Molecular Geometry

Crystallographic Data

The crystal structure of 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine has been determined through X-ray crystallography. The compound crystallizes in the monoclinic space group P21/n with four molecules per unit cell . The detailed crystallographic parameters provide important information about the three-dimensional arrangement of the molecules in the solid state.

The following table presents the key crystallographic data:

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/n
Unit Cell Dimensionsa = 10.716(2) Å
b = 8.1112(18) Å
c = 18.601(5) Å
β = 106.486(3)°
Volume1550.3(6) ų
Z (molecules per unit cell)4
Calculated Density1.496 Mg m⁻³
Absorption Coefficient0.43 mm⁻¹
Crystal Size0.22 × 0.20 × 0.18 mm

Intermolecular Interactions

In the crystal structure, the molecules interact through various non-covalent forces. While conventional hydrogen bonds are absent, the crystal packing is stabilized by short intermolecular C⋯N contacts (3.206(3) Å) and C—H⋯π interactions . These interactions include:

  • C12—H12⋯N4 contacts with C12⋯N4 distance of 3.639(3) Å

  • C8⋯N2 contacts with a distance of 3.206(3) Å

  • C1—H1⋯C12 contacts with C1⋯C12 distance of 3.725(3) Å

  • C10—H10⋯C13 contacts with C10⋯C13 distance of 3.694(3) Å

These intermolecular interactions collectively determine the three-dimensional arrangement of molecules in the crystal and contribute to the macroscopic physical properties of the solid.

Applications and Significance

Pharmaceutical Applications

4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine has significant importance in pharmaceutical chemistry, particularly as an intermediate in the synthesis of therapeutic agents. Most notably, it serves as a key precursor in the synthesis of Bosentan, as indicated by its common alternative names such as "Bosentan Intermediate (I)" and "Bosentan Related Compound D" .

Bosentan is a dual endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension. The structural features of 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine, particularly its bipyrimidine core and substitution pattern, contribute to the pharmacological properties of the final drug product.

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